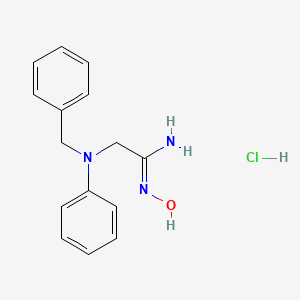

Cetoxime hydrochloride

Description

Cetoxime Hydrochloride (CAS 22204-29-1) is a chemical compound with the molecular formula C₁₅H₁₇N₃O·HCl and a melting point of 160°C . It is soluble in water and exhibits a red to reddish-brown color in specific reactions. Clinically, it is utilized as an antibiotic and disinfectant, with an oral LD₅₀ of 300 mg/kg in animal studies, indicating moderate toxicity . Its structural framework includes an oxime functional group, which contributes to its reactivity and antimicrobial properties.

Propriétés

Numéro CAS |

22204-29-1 |

|---|---|

Formule moléculaire |

C15H18ClN3O |

Poids moléculaire |

291.77 g/mol |

Nom IUPAC |

2-(N-benzylanilino)-N'-hydroxyethanimidamide;hydrochloride |

InChI |

InChI=1S/C15H17N3O.ClH/c16-15(17-19)12-18(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13;/h1-10,19H,11-12H2,(H2,16,17);1H |

Clé InChI |

BRUFGFZVVHTACX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN(CC(=NO)N)C2=CC=CC=C2.Cl |

SMILES isomérique |

C1=CC=C(C=C1)CN(C/C(=N/O)/N)C2=CC=CC=C2.Cl |

SMILES canonique |

C1=CC=C(C=C1)CN(CC(=NO)N)C2=CC=CC=C2.Cl |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Research Findings and Clinical Relevance

- Cetoxime Hydrochloride demonstrates superior stability in aqueous solutions compared to Methoxylamine Hydrochloride , which degrades rapidly under acidic conditions .

- In antimicrobial efficacy tests, Cetrimide and Cetylpyridinium Chloride exhibit broader activity against Gram-positive and Gram-negative bacteria, whereas Cetoxime Hydrochloride shows selectivity toward specific pathogens .

Q & A

Q. What are the recommended protocols for synthesizing and characterizing Cetoxime hydrochloride in academic settings?

Synthesis should follow established methods for β-lactam derivatives, involving condensation reactions under controlled pH (e.g., 7.0–8.5) and temperature (25–40°C). Characterization requires multi-modal analysis:

- Purity : High-performance liquid chromatography (HPLC) with a C18 column and phosphate buffer mobile phase (pH 7.0) .

- Structural confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared spectroscopy (FTIR) to verify functional groups (e.g., oxime moiety) .

- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include detailed experimental steps, raw data, and spectral interpretations in supplementary materials .

Q. What safety protocols are critical for handling Cetoxime hydrochloride in laboratory experiments?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for weighing or solvent-based procedures to avoid inhalation risks .

- Emergency measures : Immediate rinsing with water for 15+ minutes upon skin/eye contact; medical consultation if ingested .

- Waste disposal : Segregate chemical waste and collaborate with certified disposal agencies to comply with EPA guidelines .

Q. How can researchers ensure the purity of Cetoxime hydrochloride for in vitro assays?

- HPLC validation : Use a mobile phase of 0.1 M phosphate buffer (pH 7.0) and monitor for impurities at 254 nm. Acceptable purity thresholds: ≤1.0% for individual impurities, ≤2.5% for total impurities .

- Mass spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺) and rule out degradation products .

Advanced Research Questions

Q. How should researchers address discrepancies in Cetoxime hydrochloride’s reported stability across studies?

- Controlled replication : Repeat experiments under identical conditions (pH, temperature, solvent) to isolate variables .

- Data triangulation : Cross-reference findings with orthogonal techniques (e.g., compare HPLC retention times with LC-MS fragmentation patterns) .

- Literature review : Prioritize studies adhering to OECD/GMP guidelines for stability testing .

Q. What advanced spectroscopic methods resolve structural ambiguities in Cetoxime hydrochloride derivatives?

Q. How can degradation pathways of Cetoxime hydrochloride under varying pH conditions be systematically analyzed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.